molecular formula C12H23BrO2 B8702443 11-Bromododecanoic acid CAS No. 143984-15-0

11-Bromododecanoic acid

Cat. No.: B8702443
CAS No.: 143984-15-0
M. Wt: 279.21 g/mol
InChI Key: YHYSFJBAAMODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Bromododecanoic acid (CAS#:2834-05-1) is a saturated fatty acid featuring a bromine atom at the terminal carbon (omega-position) of its alkyl chain. This bromo-functionalization makes it a valuable intermediate in organic synthesis and materials science research. It serves as a versatile chemical building block, particularly for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules such as specialized polymers and functionalized lipids . Researchers utilize this compound as a precursor in various synthetic pathways. For instance, it has been used in the synthesis of anti-HIV fatty ester conjugates and specialized tracer molecules for studying biological desaturation reactions . Its application also extends to the preparation of N-halamine-based antimicrobial fillers for materials science . The compound is a solid at room temperature with a melting point of 48-51°C . It is insoluble in water and should be stored at 2-8°C to maintain stability . As a carboxylic acid, it is incompatible with strong bases, oxidizing agents, and reducing agents . This product is intended for research purposes as a chemical intermediate or analytical standard. It is strictly for laboratory use only and is not intended for diagnostic or therapeutic applications. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143984-15-0

Molecular Formula

C12H23BrO2

Molecular Weight

279.21 g/mol

IUPAC Name

11-bromododecanoic acid

InChI

InChI=1S/C12H23BrO2/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)

InChI Key

YHYSFJBAAMODHY-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCC(=O)O)Br

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

11-Bromododecanoic acid serves as a versatile compound in various scientific fields:

Organic Chemistry

  • Intermediate in Synthesis: It is used as an intermediate for synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. Its unique bromination allows for further functionalization to create diverse derivatives used in drug development.

Biological Studies

  • Metabolic Pathway Research: The compound acts as a precursor for synthesizing fatty acid derivatives that are instrumental in metabolic studies. These derivatives can help elucidate metabolic pathways and their regulation in biological systems.

Polymer Production

  • Monomer for Polyamides: this compound can be converted into 11-aminoundecanoic acid through ammonolysis. This transformation is crucial for producing high-performance polyamides like Rilsan®, which exhibit excellent chemical resistance and mechanical properties .

Environmental Applications

  • Biodegradation Studies: Research has shown that longer-chain brominated fatty acids, including this compound, can enhance microbial degradation processes, indicating potential applications in bioremediation efforts.

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing betaine derivatives from this compound demonstrated significant antimicrobial activity against various pathogens. This highlighted the compound's potential in developing new antibacterial agents suitable for medical applications.

Case Study 2: Biodegradation Efficiency

Investigations into the biodegradability of this compound revealed that its longer-chain structure improved yields in microbial processes. The findings suggest its utility in environmental applications, particularly in enhancing the efficiency of bioremediation strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-Bromododecanoic acid with structurally related brominated fatty acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties Applications
This compound C₁₂H₂₃BrO₂ 293.22 (calculated) Not provided Predicted higher melting point and boiling point due to longer chain Potential use in polymer synthesis, surfactants, or biofunctional materials
11-Bromoundecanoic acid C₁₁H₂₁BrO₂ 265.19 2834-05-1 Mp: 57°C; Bp: 188°C (2.40 kPa); Flash point >110°C Key intermediate for PA 11 production
8-Bromooctanoic acid C₈H₁₅BrO₂ 223.11 17696-11-6 Well-characterized; used as a reference material Analytical standards, organic synthesis
12-Bromododecanoic acid C₁₂H₂₃BrO₂ 293.22 Not provided Terminal bromine (position 12); SMILES: BrCCCCCCCCCCCC(=O)O Research applications in lipid modification
15-Bromopentadecanoic acid C₁₅H₂₉BrO₂ 337.30 Not provided Longer chain length; higher molecular weight Biochemical studies (e.g., lipid metabolism)

Preparation Methods

Ammonolysis Pathway and Byproduct Formation

The ammonolysis of 11-bromoundecanoic acid proceeds via nucleophilic substitution, where ammonia displaces bromide to form 11-aminoundecanoic acid. However, secondary reactions between the product amine and unreacted brominated acid generate aminodiundecanoic acid, a detrimental byproduct. Patent data reveals that byproduct formation escalates exponentially with temperature, necessitating precise thermal control. At 22°C, the reaction achieves 77% yield after 95 hours, but aminodiundecanoic acid concentrations exceed 3,500 ppm, compromising polyamide quality.

Solubility and Phase Behavior

The ammonium salt of 11-bromoundecanoic acid exhibits low solubility below 30°C, creating a heterogeneous reaction medium. Rapid dispersion of molten 11-bromoundecanoic acid (90°C) into chilled aqueous ammonia (0°C) ensures fine particle distribution, enhancing surface area for ammonolysis. This dispersion step reduces localized hot spots and suppresses premature byproduct formation.

Industrial Process Configurations

Batch Reactor Optimization

Early batch processes suffered from prolonged reaction times (6–7 days) due to isothermal operation. Modern implementations employ dynamic temperature programming:

  • Initial phase : 15–25°C for 12–24 hours to limit byproduct nucleation

  • Ramp phase : Gradual heating at 0.5–1.0°C/hour to 32–40°C

  • Final phase : 32–40°C until bromide depletion (≤80 hours total)

This profile reduces reaction time by 40% compared to isothermal methods while maintaining aminodiundecanoic acid below 2,500 ppm.

Continuous Reactor Arrays

Patent US8431728B2 discloses two continuous configurations:

Series Reactor Cascade

  • Design : 2–25 reactors in series, each maintained at increasing fixed temperatures (ΔT = 2–5°C between stages)

  • Residence time : 20–80 hours depending on chain length and target purity

  • Performance : 99.8% 11-bromoundecanoic acid conversion with 2,200 ppm byproducts

Parallel Reactor Network

  • Design : 2–25 reactors in parallel with individual temperature profiles

  • Advantage : Accommodates feedstock variability through adaptive temperature control

  • Output : 98.5% average yield across all streams

Critical Process Parameters

Temperature Management

Data from comparative trials illustrates the temperature-yield-impurity tradeoff:

Temperature ProfileReaction Time (h)Yield (%)Aminodiundecanoic Acid (ppm)
Isothermal 22°C95773,800
Ramp 22°C →32°C75892,400
Isothermal 32°C60924,200

Source: Adapted from Example 1, US8431728B2

Non-isothermal ramping optimally balances kinetics and selectivity.

Ammonia Stoichiometry

A 6:1 molar excess of aqueous ammonia (32% w/w) suppresses diamine formation by maintaining high [NH3] throughout the reaction. Lower excess ratios (<4:1) increase byproduct generation by 58%.

Post-Reaction Processing

Filtration and Washing

Crude product suspensions are degassed at 50–60°C, then filtered through sintered glass (10–20 μm porosity). Countercurrent washing with chilled ammonia solution (5–10°C) reduces residual bromide to <50 ppm.

Crystallization and Recrystallization

Redissolution in hot ethanol (78°C) followed by gradient cooling (0.5°C/min) to 4°C yields 99.5% pure 11-aminoundecanoic acid. Mother liquor recycling improves overall yield to 93%.

Scalability and Economic Factors

Energy Consumption Analysis

Continuous processes reduce energy use by 30% compared to batch methods, primarily through heat integration between reactor stages. A 25-reactor series configuration recovers 85% of exothermic reaction heat for preheating incoming feeds.

Capital Cost Considerations

Parallel reactor networks require 15–20% higher initial investment than series systems but offer greater flexibility for multi-product facilities. Payback periods average 3.2 years for 10,000 MT/year capacity plants .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Account for clustered data (e.g., repeated measurements per sample) via mixed-effects models . Report uncertainties from instrumentation (e.g., ±0.5°C in melting point measurements ) and validate assumptions with Kolmogorov-Smirnov tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.